molecular formula C6H8BrN3 B11766210 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

Cat. No.: B11766210
M. Wt: 202.05 g/mol
InChI Key: FNZOBVYUIXQUSB-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine is a heterocyclic compound with the molecular formula C6H7BrN2 It is a derivative of pyrroloimidazole, characterized by the presence of a bromine atom at the 3-position and an amine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrrole with an imidazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroloimidazole derivatives, which can have different functional groups depending on the reagents used .

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine
  • 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

Uniqueness

3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

InChI

InChI=1S/C6H8BrN3/c7-5-2-9-6-1-4(8)3-10(5)6/h2,4H,1,3,8H2

InChI Key

FNZOBVYUIXQUSB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C1=NC=C2Br)N

Origin of Product

United States

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